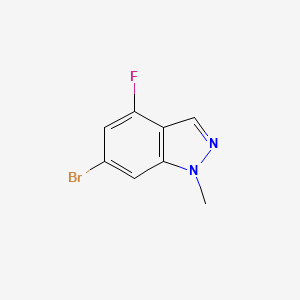
6-Brom-4-Fluor-1-methyl-1H-indazol
Übersicht
Beschreibung
6-Bromo-4-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1358574-94-3 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 6-bromo-4-fluoro-1-methyl-1H-indazole .
Molecular Structure Analysis
The Inchi Code for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The storage temperature for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 2-8°C .Wissenschaftliche Forschungsanwendungen
Krebsbehandlungsforschung
Diese Verbindung wird bei der Synthese von Molekülen wie Abemaciclib verwendet, einem Kinase-Inhibitor zur Behandlung bestimmter Arten von Brustkrebs. Sie ist besonders wirksam bei Patientinnen, deren Krankheit nach endokriner Therapie und Chemotherapie fortgeschritten ist .
PI3-Kinase-Inhibitoren
Sie dient als Vorläufer bei der Herstellung von PI3-Kinase-Inhibitoren. Diese Inhibitoren spielen eine entscheidende Rolle bei verschiedenen zellulären Funktionen und werden in der Forschung für ihr Potenzial zur Behandlung von Krankheiten eingesetzt, die durch eine Dysregulation der PI3-Kinase-Aktivität verursacht werden, wie z. B. Krebs .
Antivirenforschung
Indazol-Derivate, einschließlich 6-Brom-4-Fluor-1-methyl-1H-indazol, wurden auf ihren potenziellen Einsatz in HIV-Protease-Inhibitoren untersucht, die für die Behandlung und Bewältigung von HIV/AIDS unerlässlich sind .
Neurologische Erkrankungen
Die Forschung hat auch den Einsatz von Indazol-Verbindungen bei der Herstellung von Serotonin-Rezeptor-Antagonisten und Acetylcholinesterase-Inhibitoren untersucht, die bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit eine wichtige Rolle spielen können .
Forschung zu Stoffwechselerkrankungen
Diese Verbindungen wurden auf ihre Rolle als Aldolreduktase-Inhibitoren untersucht, was bei der Behandlung von Komplikationen im Zusammenhang mit Diabetes und anderen Stoffwechselerkrankungen von Vorteil sein könnte .
Entwicklung synthetischer Methoden
Kürzlich wurden synthetische Ansätze zu Indazolen, einschließlich dieser Verbindung, zusammengefasst, die neue Strategien wie Übergangsmetall-katalysierte Reaktionen und reduktive Cyclisierungsreaktionen hervorheben. Diese Methoden sind entscheidend für die Weiterentwicklung der Forschung in der medizinischen Chemie .
Safety and Hazards
Zukünftige Richtungen
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.
Wirkmechanismus
Target of Action
It has been used in the preparation of pi3 kinase inhibitors , suggesting that it may interact with PI3 kinases, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Biochemical Pathways
As a potential PI3 kinase inhibitor, 6-Bromo-4-Fluoro-1-methyl-1H-indazole would affect the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including metabolism, growth, proliferation, and survival. By inhibiting PI3K, the compound could prevent the activation of AKT, a serine/threonine-specific protein kinase, and mTOR, a central regulator of cell growth and proliferation. This could lead to reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive.
Biochemische Analyse
Biochemical Properties
6-Bromo-4-Fluoro-1-methyl-1H-indazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact metabolic pathways by interacting with key enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 6-Bromo-4-Fluoro-1-methyl-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency . Furthermore, it can influence gene expression by interacting with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
6-Bromo-4-Fluoro-1-methyl-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, it can affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-4-Fluoro-1-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 6-Bromo-4-Fluoro-1-methyl-1H-indazole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with chromatin and influences gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
6-bromo-4-fluoro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZGEXFMJWTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




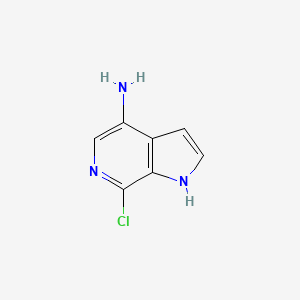
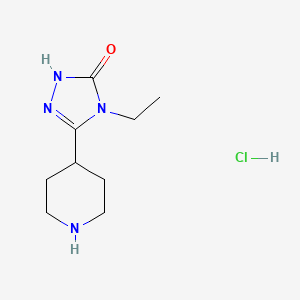
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)
![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
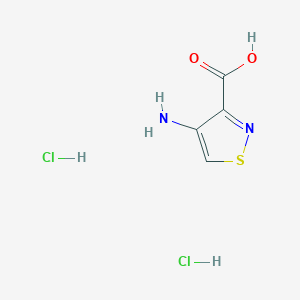
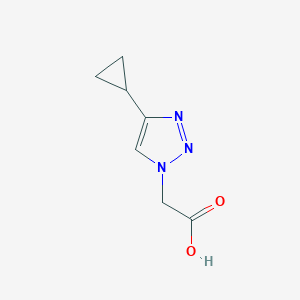
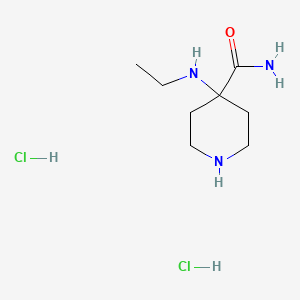
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
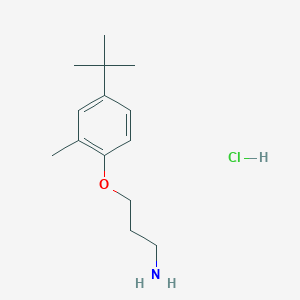
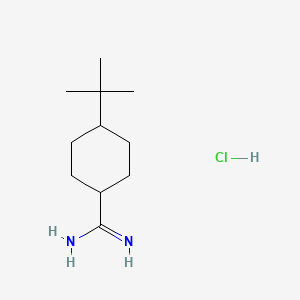
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)